Ethyl 6-chloro-2-(chloromethyl)-5-cyanonicotinate

Catalog No.
S12161264
CAS No.
M.F
C10H8Cl2N2O2
M. Wt
259.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 6-chloro-2-(chloromethyl)-5-cyanonicotinate

Product Name

Ethyl 6-chloro-2-(chloromethyl)-5-cyanonicotinate

IUPAC Name

ethyl 6-chloro-2-(chloromethyl)-5-cyanopyridine-3-carboxylate

Molecular Formula

C10H8Cl2N2O2

Molecular Weight

259.09 g/mol

InChI

InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)7-3-6(5-13)9(12)14-8(7)4-11/h3H,2,4H2,1H3

InChI Key

NDBWOQWSWZNMFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)Cl)CCl

Ethyl 6-chloro-2-(chloromethyl)-5-cyanonicotinate is an organic compound characterized by its unique structure, which includes a chloromethyl group and a cyano group attached to a nicotinic acid derivative. Its molecular formula is C9H8Cl2N2O2C_9H_8Cl_2N_2O_2, and it features a pyridine ring that contributes to its chemical properties and reactivity. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of multiple reactive functional groups.

, primarily due to its electrophilic chloromethyl and cyano groups. Key reactions include:

  • Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Reduction Reactions: The cyano group can be reduced to form primary amines or aldehydes, depending on the reducing agent used.
  • Oxidation Reactions: The compound can undergo oxidation, particularly at the cyano group, resulting in carboxylic acid derivatives.

Research indicates that ethyl 6-chloro-2-(chloromethyl)-5-cyanonicotinate exhibits biological activity that may include:

  • Antimicrobial Properties: Preliminary studies suggest potential efficacy against various bacterial strains.
  • Anticancer Activity: There is ongoing research into its effects on cancer cell lines, as compounds with similar structures have shown promise in inhibiting tumor growth.

The mechanism of action is believed to involve interaction with cellular targets, potentially modifying protein functions through alkylation processes.

The synthesis of ethyl 6-chloro-2-(chloromethyl)-5-cyanonicotinate can be achieved through several methods:

  • Chloromethylation of Ethyl Nicotinate:
    • This method typically involves treating ethyl nicotinate with formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride. The reaction occurs under mild conditions, yielding the desired product efficiently.
  • Cyanation of Chloromethylated Intermediates:
    • Following chloromethylation, cyanation can be performed using sodium cyanide or other cyanating agents to introduce the cyano group.
  • One-Pot Synthesis:
    • Recent advancements have led to one-pot synthesis methods that combine chloromethylation and cyanation steps, improving yield and reducing reaction time.

Ethyl 6-chloro-2-(chloromethyl)-5-cyanonicotinate has several applications:

  • Intermediate in Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its biological activities make it a candidate for drug development, particularly in creating new antimicrobial or anticancer agents.
  • Agrochemical Production: It may also find utility in the formulation of agrochemicals due to its reactive functional groups.

Studies on the interactions of ethyl 6-chloro-2-(chloromethyl)-5-cyanonicotinate with biological systems are critical for understanding its potential therapeutic applications. Research focuses on:

  • Binding Affinity Studies: Evaluating how well the compound binds to target proteins or enzymes.
  • Mechanistic Studies: Investigating how modifications to biomolecules affect their function and contribute to observed biological activities.

Several compounds share structural similarities with ethyl 6-chloro-2-(chloromethyl)-5-cyanonicotinate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Ethyl NicotinateLacks chloromethyl and cyano groupsLess reactive; primarily used as a flavoring agent
Methyl 6-(chloromethyl)nicotinateSimilar structure but with a methyl esterDifferences in solubility and reactivity
6-(Chloromethyl)nicotinic AcidContains a carboxylic acid instead of an esterDifferent chemical properties due to acidic nature
Ethyl 2-CyanonicotinateContains a cyano group at position 2Variations in reactivity patterns compared to position 6

Uniqueness

Ethyl 6-chloro-2-(chloromethyl)-5-cyanonicotinate stands out due to its combination of both chloromethyl and cyano groups, which enhance its reactivity and potential applications in diverse fields such as medicinal chemistry and agrochemicals. This unique profile allows for versatile synthetic pathways and biological interactions not found in simpler derivatives.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Exact Mass

257.9962829 g/mol

Monoisotopic Mass

257.9962829 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-09

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